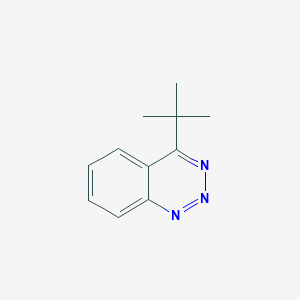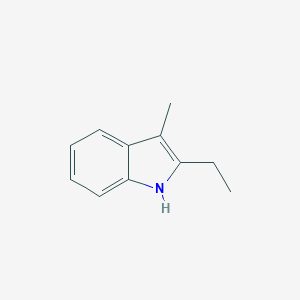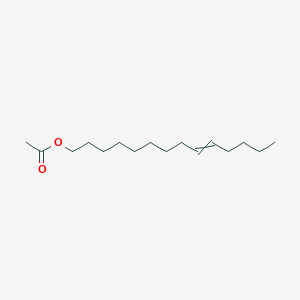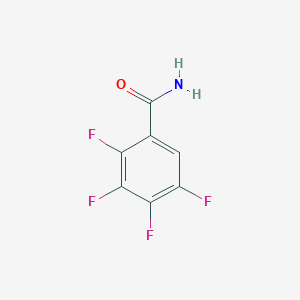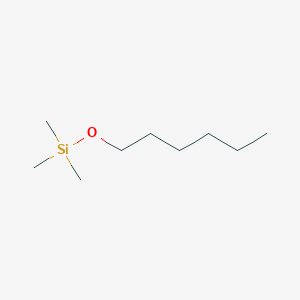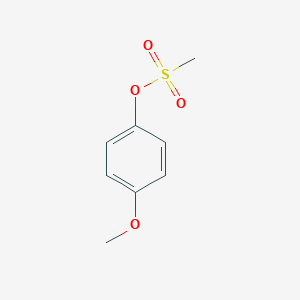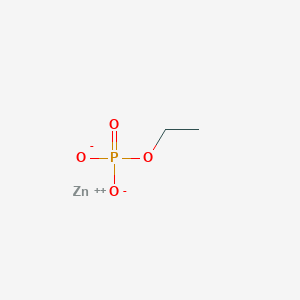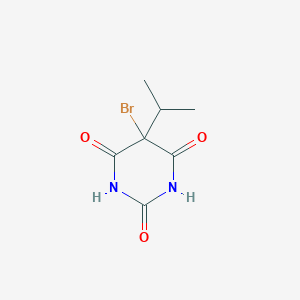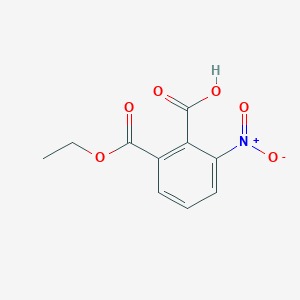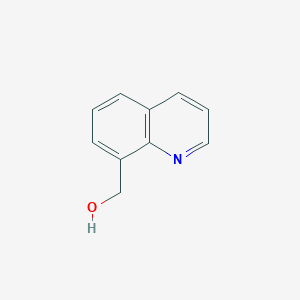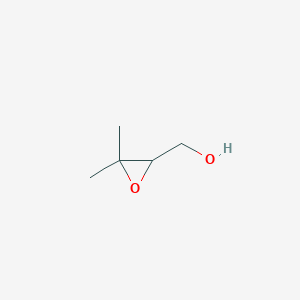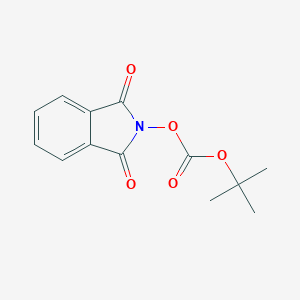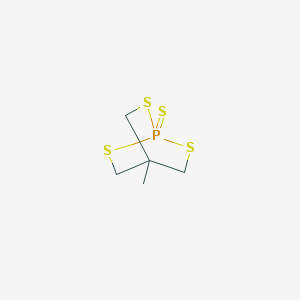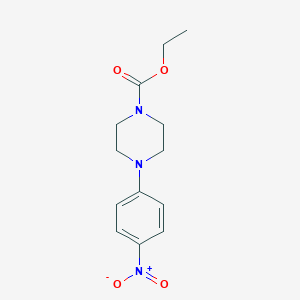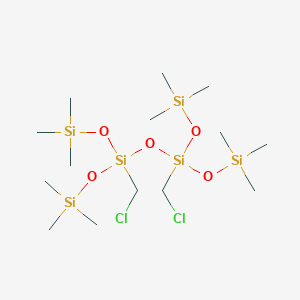
1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane
Overview
Description
Synthesis Analysis
The synthesis of silicon-containing compounds often involves the use of chlorosilanes as precursors. For example, the direct synthesis of disilene from dichloromonosilane with lithium naphthalenide has been reported, which suggests that chlorosilanes can be used to generate compounds with Si=Si double bonds under certain conditions . Although the specific synthesis of 1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane is not described, the methodologies used in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of silicon-based compounds is often characterized by the presence of Si-O and Si-C bonds. The paper on air-stable disilene provides an example of a silicon compound with a Si=Si double bond, which is sterically protected by bulky substituents . This information can be useful in understanding the steric and electronic factors that influence the stability of silicon-based compounds, including 1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon-based compounds are influenced by their molecular structure. For example, the presence of trimethylsilyl groups can affect the solubility and stability of these compounds. The paper on the thermolysis of disilane with disubstituted acetylenes provides insight into the thermal stability and reactivity of silicon-based compounds under heat . Although the specific properties of 1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane are not detailed, the properties of similar compounds can offer a general understanding of what might be expected.
Scientific Research Applications
Synthesis and Polymer Research
- Synthesis of Novel Compounds : Novel hydroxyester disiloxanes were synthesized using monomers like 1,3-bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane, leading to the production of poly(siloxane-urethane) copolymers with unique properties (Pusztai, Nagy, & Wagner, 2012).
Chemistry and Molecular Structure
- Formation of Complexes : This compound is involved in reactions forming cation-anionic complexes, demonstrating unique molecular structures and interactions (Ovchinnikov et al., 1998).
Materials Science and Polymer Chemistry
- Plasma Polymerization : Plasma polymerization of disiloxanes, including 1,3-bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane, is used for creating films with varying chemical structures, like crosslinked polydimethylsiloxane (Cai, Fang, & Yu, 1992).
- Development of Electroactive Dielectric Elastomers : Used in the synthesis of bimodal silicone interpenetrating networks, which have applications as dielectric elastomer transducers (Tugui et al., 2015).
Organometallic Chemistry
- Synthesis of Organometallic Compounds : In organometallic chemistry, it has been used in synthesizing novel compounds with specific structural and reactive properties, such as bis(trimethylsilyl) enol ethers (Molander & AndrewsSteven, 1989).
Safety And Hazards
properties
IUPAC Name |
chloromethyl-[chloromethyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H40Cl2O5Si6/c1-22(2,3)17-26(13-15,18-23(4,5)6)21-27(14-16,19-24(7,8)9)20-25(10,11)12/h13-14H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCILVYZCLJCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCl)(O[Si](C)(C)C)O[Si](CCl)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H40Cl2O5Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565650 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(chloromethyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane | |
CAS RN |
17909-34-1 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



